molecular formula C15H11Cl3N4O5 B11700382 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B11700382
M. Wt: 433.6 g/mol
InChI Key: ZYESANJYRLXNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its nitro and trichloro functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the amide bond between the nitrobenzene and the trichloroethylamine.

    Chlorination: Introduction of the trichloro group to the ethylamine moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with molecular targets through its nitro and trichloro functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Similar compounds to 3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide include:

  • 4-nitro-N-{2,2,2-trichloro-1-[(2-pyridinylmethyl)amino]ethyl}benzamide
  • 3-nitro-N-{2,2,2-trichloro-1-[(3-hydroxyanilino)carbothioyl]amino}ethyl}benzamide
  • 2-nitro-N-{2,2,2-trichloro-1-[(1-naphthylamino)carbothioyl]amino}ethyl}benzamide

These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C15H11Cl3N4O5

Molecular Weight

433.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-4-6-11(7-5-10)21(24)25)20-13(23)9-2-1-3-12(8-9)22(26)27/h1-8,14,19H,(H,20,23)

InChI Key

ZYESANJYRLXNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.